[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid
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Overview
Description
2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid typically involves the reaction of 2-chloro-6-methylpyridine with chloroacetic acid in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-chloro-6-methylpyridine+chloroacetic acid→2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid
Industrial Production Methods
In an industrial setting, the production of 2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine: A precursor in the synthesis of 2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid.
Chloroacetic acid: Another precursor used in the synthesis.
2-[(2-chloro-6-methylpyridin-3-yl)oxy]ethanol: A related compound with similar structural features.
Uniqueness
2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid is unique due to its specific combination of a pyridine ring with a chloro and acetic acid functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
62805-02-1 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(2-chloro-6-methylpyridin-3-yl)oxyacetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-5-2-3-6(8(9)10-5)13-4-7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
BGFKRGMUHJPUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(=O)O)Cl |
Origin of Product |
United States |
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